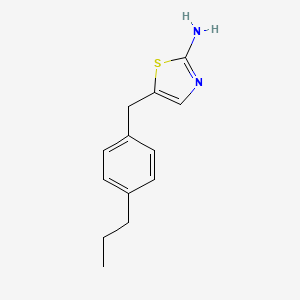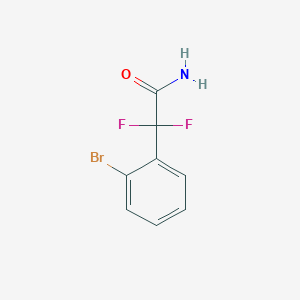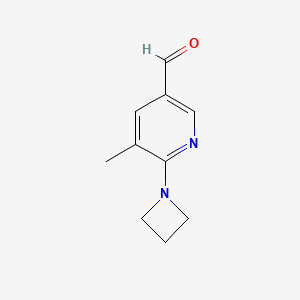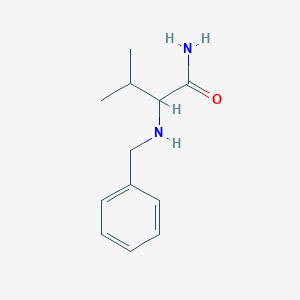
2-(Benzylamino)-3-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzylamino)-3-methylbutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzylamino group attached to a 3-methylbutanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylamino)-3-methylbutanamide typically involves the reaction of benzylamine with 3-methylbutanoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion to the desired amide product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(Benzylamino)-3-methylbutanamide can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the benzylamino group, leading to the formation of different substituted amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Substituted amides.
Scientific Research Applications
2-(Benzylamino)-3-methylbutanamide has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-(Benzylamino)-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in the context of Alzheimer’s research, the compound has been shown to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the brain. By inhibiting this enzyme, the compound can increase the levels of acetylcholine, potentially improving cognitive function .
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzylamino)-3-chlorobutanamide
- 2-(Benzylamino)-3-hydroxybutanamide
- 2-(Benzylamino)-3-methylpentanamide
Uniqueness
2-(Benzylamino)-3-methylbutanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and potency in various applications, making it a valuable subject of study in both academic and industrial research .
Properties
Molecular Formula |
C12H18N2O |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2-(benzylamino)-3-methylbutanamide |
InChI |
InChI=1S/C12H18N2O/c1-9(2)11(12(13)15)14-8-10-6-4-3-5-7-10/h3-7,9,11,14H,8H2,1-2H3,(H2,13,15) |
InChI Key |
CSDMAPGPCQYXCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N)NCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



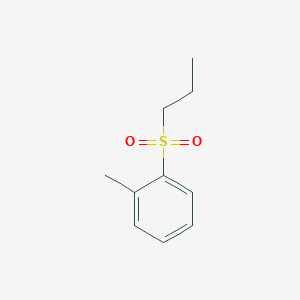
![6-[2-(Hydroxymethyl)pyrrolidin-1-YL]pyridine-3-carbaldehyde](/img/structure/B13177120.png)
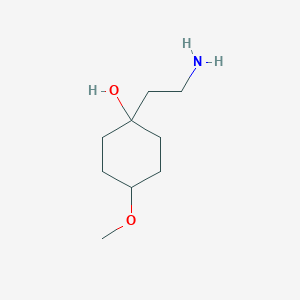
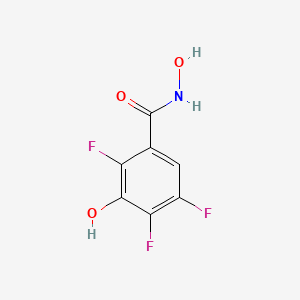
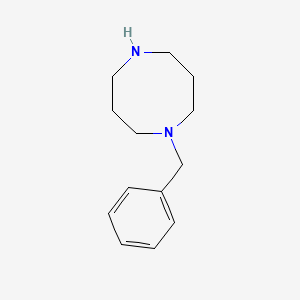


![2-[3-(Aminomethyl)piperidin-1-yl]acetic acid](/img/structure/B13177149.png)
![2-Ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine](/img/structure/B13177157.png)
